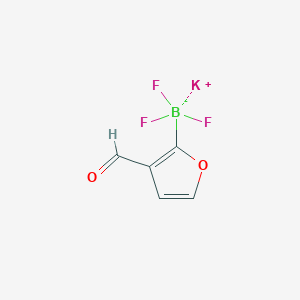

Potassium trifluoro(3-formylfuran-2-yl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kaliumtrifluoro(3-formylfuran-2-yl)borat ist eine Organoborverbindung, die aufgrund ihrer einzigartigen Eigenschaften und Vielseitigkeit im Bereich der organischen Chemie Aufmerksamkeit erregt hat. Diese Verbindung ist besonders nützlich in Suzuki-Miyaura-Kupplungsreaktionen, die in der organischen Synthese weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kaliumtrifluoro(3-formylfuran-2-yl)borat kann durch die Reaktion von 3-Formylfuran-2-borsäure mit Kaliumbifluorid (KHF2) synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

- Lösen von 3-Formylfuran-2-borsäure in einem geeigneten Lösungsmittel wie Methanol.

- Zugabe von Kaliumbifluorid zur Lösung.

- Rühren der Mischung bei Raumtemperatur für mehrere Stunden.

- Isolierung des Produkts durch Filtration und Waschen mit kaltem Methanol .

Industrielle Produktionsverfahren

Dies beinhaltet die Optimierung der Reaktionsbedingungen, der Lösungsmittelverwendung und der Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Kaliumtrifluoro(3-formylfuran-2-yl)borat durchläuft verschiedene chemische Reaktionen, darunter:

Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung der Boratverbindung mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Borsäuren oder -ester zu bilden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Trifluoroboratgruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Nukleophile: Wie Amine oder Alkohole für Substitutionsreaktionen.

Hauptsächlich gebildete Produkte

Biarylverbindungen: Werden durch Suzuki-Miyaura-Kupplung gebildet.

Borsäuren/Ester: Werden durch Oxidation gebildet.

Substituierte Borate: Werden durch nukleophile Substitution gebildet.

Wissenschaftliche Forschungsanwendungen

Kaliumtrifluoro(3-formylfuran-2-yl)borat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Wird als Reagenz in der Suzuki-Miyaura-Kupplung verwendet, um komplexe organische Moleküle zu synthetisieren.

Medizinische Chemie: Wird bei der Synthese von pharmazeutischen Zwischenprodukten und Wirkstoffen eingesetzt.

Materialwissenschaften: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften verwendet.

Biologische Studien: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.

Wirkmechanismus

Der Wirkmechanismus von Kaliumtrifluoro(3-formylfuran-2-yl)borat in der Suzuki-Miyaura-Kupplung umfasst mehrere wichtige Schritte:

Oxidative Addition: Der Palladiumkatalysator unterliegt einer oxidativen Addition mit dem Aryl- oder Vinylhalogenid, wodurch ein Palladiumkomplex gebildet wird.

Transmetallierung: Die Trifluoroboratgruppe wird vom Boratom zum Palladiumatom übertragen.

Reduktive Eliminierung: Der Palladiumkomplex unterliegt einer reduktiven Eliminierung, wodurch die gewünschte Kohlenstoff-Kohlenstoff-Bindung gebildet und der Palladiumkatalysator regeneriert wird.

Wirkmechanismus

The mechanism of action of potassium trifluoro(3-formylfuran-2-yl)borate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

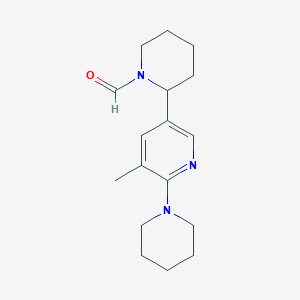

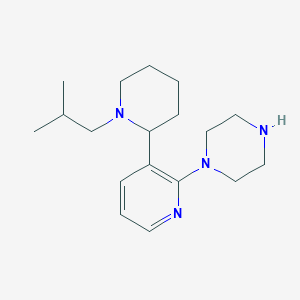

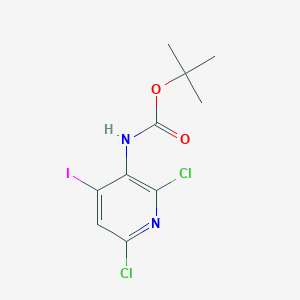

Kaliumtrifluoro(3-formylfuran-2-yl)borat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Kaliumtrifluoro(2-fluorpyridin-3-yl)borat: Ähnliche Struktur, aber mit einem Pyridinring anstelle eines Furanrings.

Kaliumtrifluoro(oxetan-3-yl)borat: Enthält einen Oxetanring anstelle eines Furanrings.

Kaliumtrifluoro(5-formylfuran-2-yl)borat: Ähnliche Struktur, aber mit der Formylgruppe an einer anderen Position am Furanring.

Diese Verbindungen weisen eine ähnliche Reaktivität in Suzuki-Miyaura-Kupplungsreaktionen auf, unterscheiden sich jedoch in ihren elektronischen und sterischen Eigenschaften, was ihre Reaktivität und Selektivität in verschiedenen chemischen Reaktionen beeinflussen kann .

Eigenschaften

Molekularformel |

C5H3BF3KO2 |

|---|---|

Molekulargewicht |

201.98 g/mol |

IUPAC-Name |

potassium;trifluoro-(3-formylfuran-2-yl)boranuide |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-3H;/q-1;+1 |

InChI-Schlüssel |

HIWZFNRPQDTSDH-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](C1=C(C=CO1)C=O)(F)(F)F.[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)

![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)

![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)